

Bis-(PEG6-acid)-SS chemical properties

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Compound of Interest

Compound Name: Bis-(PEG6-acid)-SS

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A Technical Guide to Bis-(PEG6-acid)-SS: Properties, Protocols, and Applications

This guide provides an in-depth overview of the chemical properties, experimental methodologies, and core applications of **Bis-(PEG6-acid)-SS**, a homobifunctional and cleavable crosslinker. Designed for researchers, chemists, and drug development professionals, this document details the essential characteristics of this reagent and provides structured protocols for its effective use in bioconjugation and the development of advanced drug delivery systems.

Core Chemical Properties

Bis-(PEG6-acid)-SS, systematically named Acid-PEG6-SS-PEG6-acid, is a specialized chemical linker designed for bioconjugation. Its structure features two terminal carboxylic acid groups and a central disulfide bond, separated by hydrophilic hexaethylene glycol (PEG6) spacers. This unique architecture imparts specific functionalities crucial for its role in modern drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).^{[1][2]}

The PEG spacers enhance the solubility of the molecule in aqueous buffers, which is highly beneficial when working with biological macromolecules.^[2] The terminal carboxylic acids serve as reactive handles for conjugation, while the disulfide bond acts as a cleavable trigger for payload release in a reducing environment.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Bis-(PEG6-acid)-SS**.

Property	Value	Source(s)
Systematic Name	Acid-PEG6-SS-PEG6-acid	[2][3][4]
CAS Number	2055014-97-4	[1][2][3][4]
Molecular Formula	C ₃₀ H ₅₈ O ₁₆ S ₂	[2][3][4]
Molecular Weight	738.9 g/mol	[2][3]
Appearance	White to off-white solid or oil	Generic Data
Purity	Typically ≥95% or ≥98%	[2][3]
Storage Conditions	-20°C, stored under inert gas	[2][3][4]
Solubility	Soluble in water, DMSO, DMF	Generic Data
Reactive Groups	2 x Carboxylic Acid (-COOH)	[2][3]
Cleavage Site	1 x Disulfide Bond (-S-S-)	[2][3]

Mechanism of Action and Applications

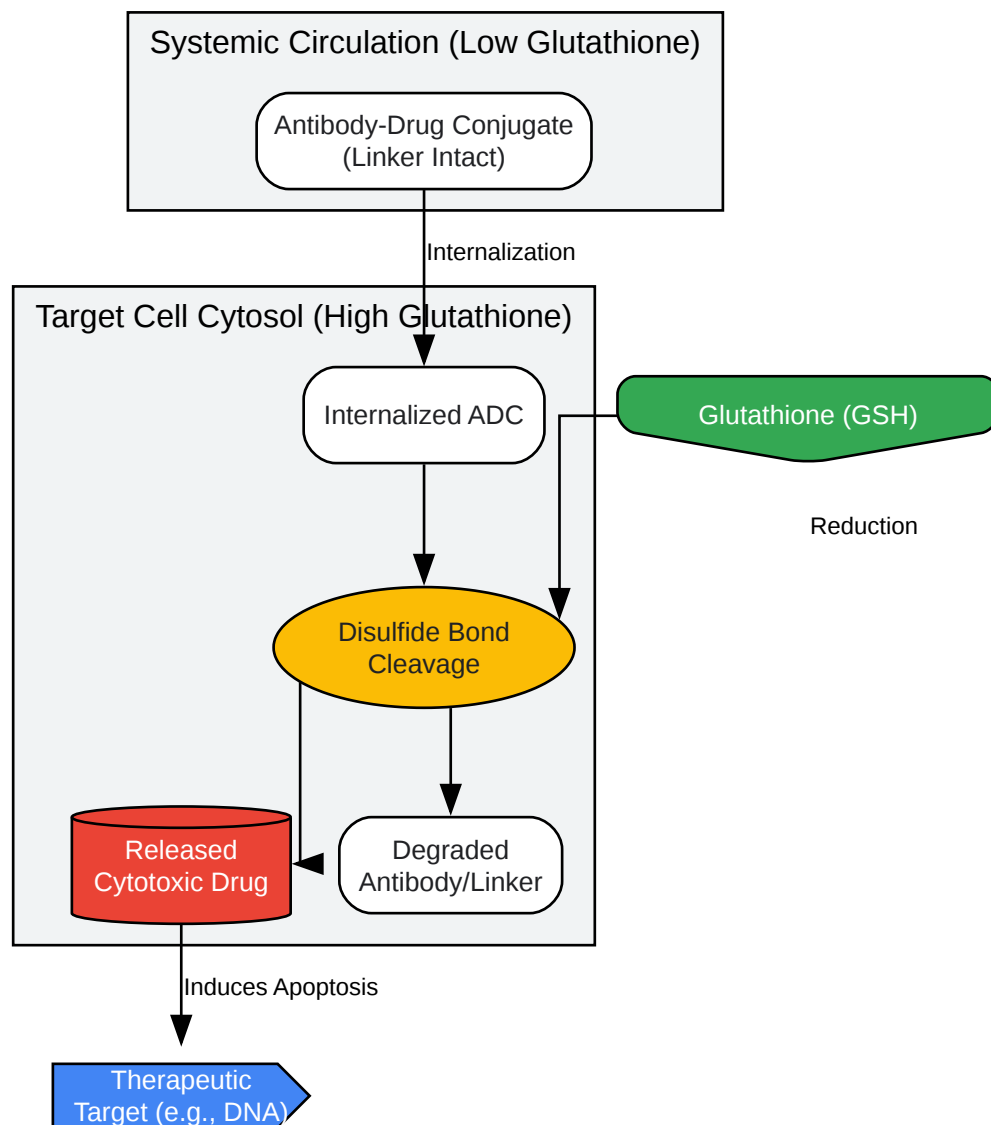
Bis-(PEG6-acid)-SS is primarily employed as a linker in ADCs to connect a cytotoxic drug to a monoclonal antibody. The resulting conjugate is designed to be stable in the bloodstream.[5][6] Upon reaching a target tumor cell, the ADC is internalized. The significantly higher concentration of glutathione (GSH) inside the cell compared to the extracellular environment leads to the reductive cleavage of the disulfide bond, releasing the drug payload.[5][6][7]

This targeted release mechanism is a cornerstone of ADC technology, aiming to maximize therapeutic efficacy at the tumor site while minimizing systemic toxicity.[5][7]

Intracellular Cleavage Signaling Pathway

The diagram below illustrates the glutathione-mediated cleavage of the disulfide bond within the target cell.

Mechanism of Intracellular Drug Release via Disulfide Cleavage

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Mechanism of glutathione-mediated payload release inside a target cell.

Experimental Protocols

The use of **Bis-(PEG6-acid)-SS** in bioconjugation typically involves a two-stage process:

- **Activation of Carboxylic Acids:** The terminal -COOH groups are activated to form a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester.

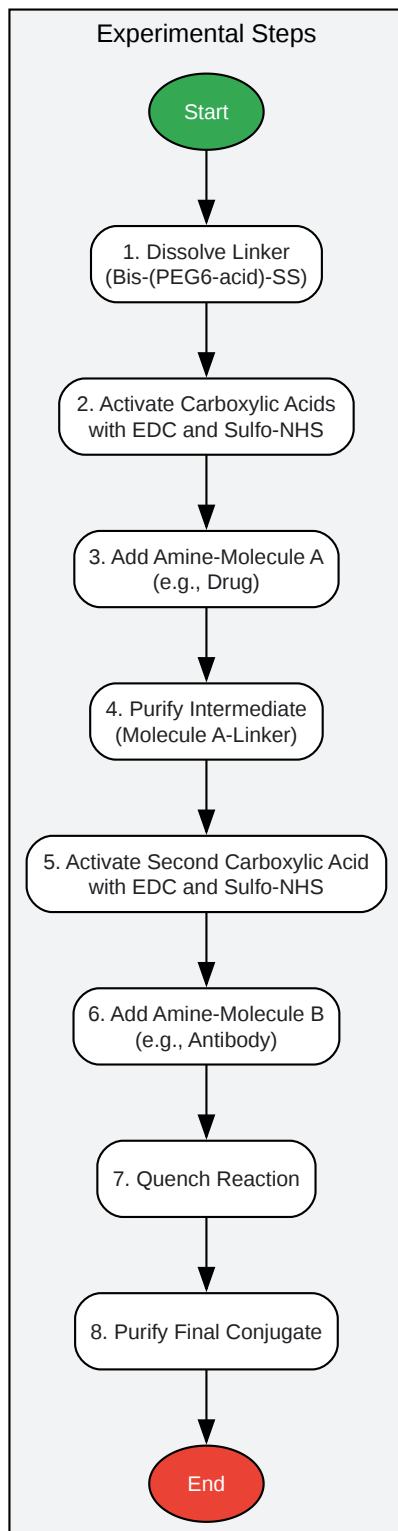
- **Conjugation to Amines:** The activated linker is then reacted with primary amine groups (-NH₂) present on the antibody or payload molecule to form stable amide bonds.

Below is a detailed, generalized protocol for conjugating two different amine-containing molecules (Molecule A and Molecule B) using **Bis-(PEG6-acid)-SS**.

General Bioconjugation Workflow

The following diagram outlines the key steps in a typical two-step conjugation experiment.

General Workflow for Bioconjugation



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A typical experimental workflow for using the homobifunctional linker.

Detailed Methodology: Two-Step Conjugation

Materials:

- **Bis-(PEG6-acid)-SS**
- Molecule A (containing a primary amine)
- Molecule B (e.g., antibody, containing primary amines)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

Part 1: Conjugation of Linker to Molecule A

- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use, as EDC is susceptible to hydrolysis.^[8]
- Linker Dissolution: Dissolve **Bis-(PEG6-acid)-SS** in a small volume of anhydrous DMF or DMSO before diluting it into the Activation Buffer.
- Carboxylic Acid Activation:
 - Add a 10- to 20-fold molar excess of the dissolved **Bis-(PEG6-acid)-SS** to a tube.

- Add EDC (e.g., 4 mM final concentration) and Sulfo-NHS (e.g., 10 mM final concentration) to the linker solution.
- Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester on one end of the linker.[\[9\]](#)
- First Conjugation Reaction:
 - Dissolve Molecule A in Coupling Buffer.
 - Add the activated linker solution to the Molecule A solution. The pH of the reaction should be between 7.2 and 8.0 for efficient amine coupling.[\[10\]](#)
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Purification of Intermediate: Remove excess unreacted linker and activation reagents from the Molecule A-SS-PEG6-acid intermediate. This can be achieved using dialysis, size-exclusion chromatography, or other methods appropriate for the size and properties of Molecule A.

Part 2: Conjugation of Intermediate to Molecule B (Antibody)

- Second Carboxylic Acid Activation:
 - Redissolve the purified Molecule A-SS-PEG6-acid intermediate in fresh Activation Buffer.
 - Repeat the activation step by adding a fresh solution of EDC and Sulfo-NHS.
 - Incubate for 15-30 minutes at room temperature.
- Second Conjugation Reaction:
 - Prepare Molecule B (e.g., an antibody) in Coupling Buffer at a concentration of 1-10 mg/mL.[\[11\]](#)
 - Add the newly activated Molecule A-SS-PEG6-NHS to the Molecule B solution. A typical starting point is a 10- to 20-fold molar excess of the linker-construct relative to the antibody.[\[11\]](#)

- Incubate for 2 hours at room temperature with gentle mixing.[9]
- Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active Sulfo-NHS esters.[8] Incubate for 15 minutes.
- Final Purification: Purify the final conjugate (e.g., Molecule A-Linker-Antibody) to remove all unreacted components. For antibodies, dialysis against PBS or size-exclusion chromatography is highly effective.
- Characterization and Storage: Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the drug-to-antibody ratio (DAR). Store the purified conjugate under conditions appropriate for the antibody, typically at 4°C or frozen at -80°C.

This comprehensive guide provides the foundational knowledge and protocols for utilizing **Bis-(PEG6-acid)-SS** in advanced bioconjugation applications. Researchers should optimize reagent concentrations and reaction times for their specific molecules to achieve the desired degree of conjugation.

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